molecular formula C10H9FO B1313796 Cyclopropyl 3-fluorophenyl ketone CAS No. 77972-82-8

Cyclopropyl 3-fluorophenyl ketone

Cat. No.: B1313796
CAS No.: 77972-82-8
M. Wt: 164.18 g/mol
InChI Key: AUPNNIFXPWYLBS-UHFFFAOYSA-N
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Description

Cyclopropyl 3-fluorophenyl ketone (CAS: 1247443-33-9) is an organofluorine compound featuring a cyclopropyl group attached to a ketone moiety, which is further bonded to a 3-fluorophenyl aromatic ring. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine substituent and the strained cyclopropane ring. Such compounds are of interest in medicinal chemistry and materials science, particularly as intermediates in synthesizing bioactive molecules or functional materials .

Properties

IUPAC Name

cyclopropyl-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPNNIFXPWYLBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505828
Record name Cyclopropyl(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77972-82-8
Record name Cyclopropyl(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropyl(3-fluorophenyl)methanone
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl 3-fluorophenyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropyl(3-fluorophenyl)methanol with oxidizing agents. Another method includes the use of cyclopropylamine and 3-fluorobenzoyl chloride under basic conditions to form the desired ketone .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 3-fluorophenyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cyclopropyl 3-fluorophenyl ketone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropyl 3-fluorophenyl ketone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

  • Cyclopropyl Phenyl Ketone: The absence of a fluorine substituent in this analog reduces electron-withdrawing effects, leading to differences in reactivity. This highlights the cyclopropyl group’s role in stabilizing transition states .
  • This could accelerate nucleophilic additions or rearrangements compared to the mono-fluoro derivative .
  • Cycloheptyl(3-fluorophenyl)methanone (CAS: 898765-49-6): Replacing the cyclopropyl group with a larger cycloheptyl ring reduces ring strain but increases steric bulk. This may slow down reactions like photochemical ring-opening, as seen in cyclooctanone derivatives, which react more sluggishly than cyclopropyl-containing ketones .
Table 1: Structural and Reactivity Comparison
Compound Substituents Key Reactivity Observation Reference
Cyclopropyl 3-fluorophenyl ketone 3-Fluorophenyl, cyclopropane High electrophilicity due to fluorine + ring strain
Cyclopropyl phenyl ketone Phenyl, cyclopropane Selective Beckmann rearrangement (amide 27a1 )
Cyclooctanone None (monocyclic) 79% unreacted after 3 hr in tert-butyl alcohol

Physical Properties

  • Molecular Weight and Purity : this compound has a molecular weight of ~194.2 g/mol (inferred from a related compound, Cyclopropyl 3-fluoro-4-methoxyphenyl ketone, MW: 194.2) . In contrast, Cyclopropyl 3-methylphenyl ketone (CAS: 150668-37-4) has a lower molecular weight (160.21 g/mol) due to the smaller methyl substituent .
  • Solubility: Cyclopropyl ketones exhibit higher solubility in non-polar solvents like CCl₄ compared to bulkier analogs.

Biological Activity

Cyclopropyl 3-fluorophenyl ketone (CP3F) is an organic compound characterized by a cyclopropyl group attached to a 3-fluorophenyl ketone moiety, with the chemical formula C10H9FO. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of CP3F, focusing on its potential applications, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that CP3F exhibits various biological activities, particularly in anti-inflammatory and analgesic properties. These effects are largely attributed to its ability to interact with specific biological pathways and receptors involved in inflammatory responses. The compound's structural characteristics allow it to influence the biosynthesis of cyclopropane fatty acids, which play a role in plant metabolism and may have implications for human health.

Key Biological Properties

  • Anti-inflammatory Effects : CP3F has shown promise in reducing inflammation through modulation of inflammatory mediators.
  • Analgesic Properties : The compound may provide pain relief by acting on pain pathways.
  • Potential as a Drug Candidate : Its unique chemical structure positions CP3F as a potential lead compound for developing new therapeutic agents.

The mechanism by which CP3F exerts its biological effects involves modulation of specific receptors and enzymes associated with inflammatory processes. Research suggests that it may inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation.

Biochemical Pathways

CP3F's interaction with biochemical pathways can be summarized as follows:

  • Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, CP3F reduces the production of pro-inflammatory prostaglandins.
  • Regulation of Cytokines : The compound may modulate levels of cytokines such as TNF-α and IL-6, which are involved in systemic inflammation.
  • Impact on Lipid Metabolism : CP3F can influence lipid metabolic pathways, potentially affecting the levels of fatty acids involved in inflammatory responses.

Research Findings

Recent studies have provided insights into the biological activity and potential applications of CP3F:

  • A study highlighted its anti-inflammatory effects in animal models, demonstrating significant reductions in edema and pain responses when administered prior to inflammatory stimuli.
  • Another investigation focused on the compound's pharmacokinetics, revealing favorable absorption and distribution characteristics that support its potential use as a therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the uniqueness of CP3F, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesDifferences
Cyclopropyl phenyl ketoneLacks fluorine atomDifferent reactivity due to absence of fluorine
3-Fluorophenyl ketoneDoes not have cyclopropyl groupAffects chemical behavior significantly
Cyclopropyl 4-fluorophenyl ketoneSimilar structure but fluorine is in a different positionVariations in reactivity due to positional differences

Case Studies

  • Anti-inflammatory Study : In a controlled trial involving rats, administration of CP3F resulted in a significant decrease in paw swelling compared to control groups. The study measured inflammatory markers pre- and post-treatment, confirming the compound's efficacy.
  • Analgesic Evaluation : Another study assessed the analgesic properties of CP3F using a hot plate test. Results indicated that CP3F significantly increased pain threshold compared to untreated animals, suggesting its potential as an analgesic agent.

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